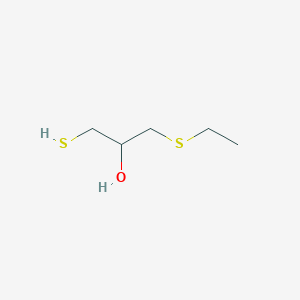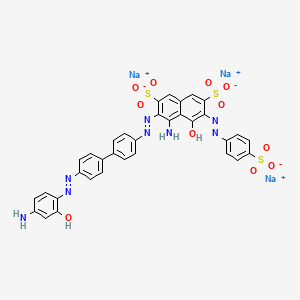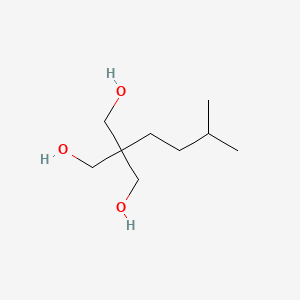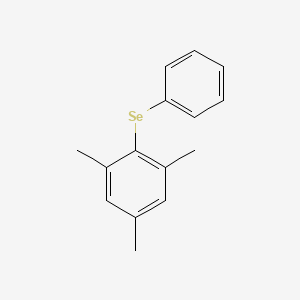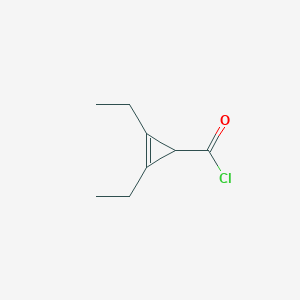![molecular formula C13H19N3O B14429785 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- CAS No. 81747-12-8](/img/structure/B14429785.png)
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be scaled up using similar reaction conditions. Large-scale reactors equipped with efficient heating and stirring mechanisms are used to ensure uniform mixing and temperature control. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may bind to specific receptors in the nervous system, modulating neurotransmitter release and exerting potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be compared with other similar compounds, such as:
- N-(1-(4-Methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamine
- 4-Benzhydryl-N-(1-(4-methoxyphenyl)ethylidene)-1-piperazinamine
- N-(4-Benzyl-1-piperazinyl)-1-(5-bromo-2-methoxyphenyl)methanimine
- N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-chlorophenyl)methanimine
These compounds share structural similarities with 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-, but differ in their specific substituents and functional groups
Properties
CAS No. |
81747-12-8 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)14-11-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
KFEMZYLXBHGTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


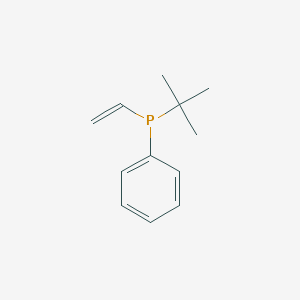
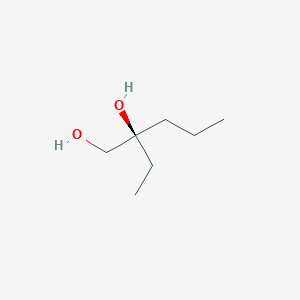
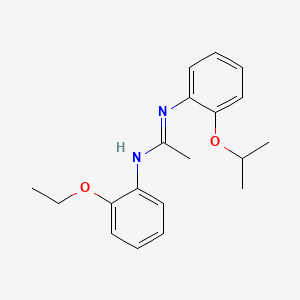
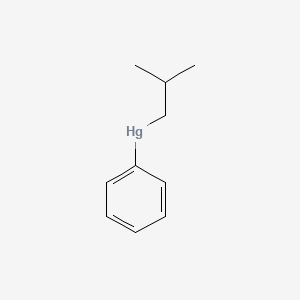
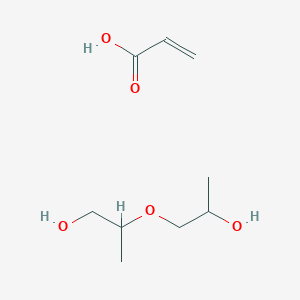
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
